3-(3-Bromophenyl)-2-chloro-1-propene
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Overview
Description
3-(3-Bromophenyl)-2-chloro-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-phenylpropene. The reaction typically involves the use of bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-chloro-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include epoxides and other oxidized compounds.
Reduction Reactions: Products include saturated alkanes and related compounds.
Scientific Research Applications
3-(3-Bromophenyl)-2-chloro-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-chloro-1-propene involves its reactivity with various molecular targets. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-propene: Lacks the chlorine atom, leading to different reactivity and applications.
3-(3-Chlorophenyl)-2-chloro-1-propene: Contains a chlorine atom on the phenyl ring instead of bromine, affecting its chemical properties.
3-(3-Bromophenyl)-2-bromo-1-propene: Contains an additional bromine atom, leading to different reactivity patterns.
Properties
IUPAC Name |
1-bromo-3-(2-chloroprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMLHDXMXSWSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641098 |
Source
|
Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-29-4 |
Source
|
Record name | Benzene, 1-bromo-3-(2-chloro-2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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